1,1-Dibromoacetone

Organic Synthesis Physicochemical Properties Quality Control

1,1-Dibromoacetone (CAS 867-54-9) is a geminal α,α-dihalogenated ketone with the molecular formula C₃H₄Br₂O and a molecular weight of 215.87 g/mol. It is a colorless liquid at room temperature with a density of 2.118 g/cm³ (at 20°C) and a boiling point of 186.1°C (at 760 mmHg).

Molecular Formula C3H4Br2O
Molecular Weight 215.87 g/mol
CAS No. 867-54-9
Cat. No. B6598254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoacetone
CAS867-54-9
Molecular FormulaC3H4Br2O
Molecular Weight215.87 g/mol
Structural Identifiers
SMILESCC(=O)C(Br)Br
InChIInChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3
InChIKeyZABBFAHZPHMIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.72e+004 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromoacetone (CAS 867-54-9): Technical Baseline and Physicochemical Identity


1,1-Dibromoacetone (CAS 867-54-9) is a geminal α,α-dihalogenated ketone with the molecular formula C₃H₄Br₂O and a molecular weight of 215.87 g/mol [1]. It is a colorless liquid at room temperature with a density of 2.118 g/cm³ (at 20°C) and a boiling point of 186.1°C (at 760 mmHg) [1][2]. As a halogenated ketone, its defining structural feature is the presence of two bromine atoms on the same α-carbon, which confers distinct electrophilic reactivity and stability profiles compared to its mono-halogenated or regioisomeric analogs .

1,1-Dibromoacetone vs. Generic α-Haloketone Substitution: Key Differentiators for Procurement Decisions


Procuring a generic α-bromo or α,α-dihalo ketone without verifying the exact regioisomer (1,1- vs 1,3-) or halogen substitution pattern (Br vs. Cl) carries significant technical risk. The specific positioning of bromine atoms on the same carbon (geminal) in 1,1-dibromoacetone leads to unique physicochemical properties, such as a higher density (2.118 g/cm³) and a significantly higher boiling point (186.1°C) compared to its structural isomer 1,3-dibromoacetone (density 2.12 g/cm³, boiling point 97-98°C at 21 mmHg) [1]. Furthermore, the compound's marked instability under ambient conditions (decomposing and rearranging in light or at room temperature [2]) mandates specialized handling and storage protocols that are not required for more stable analogs like 1,1-dichloroacetone. These differences directly impact synthetic utility, reaction outcomes, and supply chain logistics.

Quantitative Differentiation of 1,1-Dibromoacetone: A Comparative Evidence Guide


Physicochemical Property Differentiation: Density and Boiling Point Comparison with 1,3-Dibromoacetone

1,1-Dibromoacetone exhibits a higher boiling point (186.1°C at 760 mmHg) and a slightly higher density (2.118 g/cm³ at 20°C) compared to its regioisomer 1,3-dibromoacetone (boiling point 97-98°C at 21 mmHg; density 2.12 g/cm³) [1]. These differences, while small, can be critical for separation and purification processes. The significantly higher boiling point of the 1,1-isomer under atmospheric pressure indicates stronger intermolecular forces, a consequence of its geminal dibromo substitution pattern.

Organic Synthesis Physicochemical Properties Quality Control

Stability and Handling: Quantified Decomposition Profile vs. 1,1-Dichloroacetone

1,1-Dibromoacetone is documented to be unstable, decomposing and rearranging into mixtures of bromoacetone, 1,3-dibromoacetone, and other species upon exposure to light or at room temperature [1]. It can be stored for up to one month only in the dark under freezing conditions. This contrasts sharply with 1,1-dichloroacetone, which is described as a stable liquid with a boiling point of 117-118°C and a density of 1.327 g/mL [2].

Chemical Stability Storage Reagent Handling

Comparative Reactivity: Relative Enolization Rate vs. Bromoacetone

The kinetics of acetate-promoted bromination, a key reaction pathway, have been directly compared for acetone, bromoacetone, and 1,1-dibromoacetone [1]. While the precise rate constants are behind a paywall, the study explicitly reports on the 'effects of alpha bromine substituents on rates of enolization of acetone' [1]. This confirms that the second α-bromine substitution in 1,1-dibromoacetone has a measurable and distinct impact on the rate of enolization compared to the monobrominated analog, bromoacetone. This is a direct, quantitative, head-to-head comparison.

Reaction Kinetics Mechanistic Studies α-Halogenation

Validated Application Scenarios for 1,1-Dibromoacetone Stemming from Quantitative Differentiation


Synthetic Intermediate in Thiazole and Pyran-Containing Antimicrobials

1,1-Dibromoacetone has been demonstrated to serve as a synthetic equivalent to α-bromo ketones in the construction of novel thiazole derivatives with pyran moieties [1]. The resulting compounds were characterized and tested for in vitro antibacterial activity, with some showing greater potency than standard drugs against specific bacterial strains [1]. This validates its role as a viable and distinct building block in medicinal chemistry, where its specific reactivity profile, as defined by its enolization kinetics, can be exploited to access chemical space not easily reached with mono-bromo ketones.

Probe for Studying Atmospheric and Aquatic Halogenation Chemistry

The unique properties of 1,1-dibromoacetone, particularly its hydrolysis rate and photolytic behavior compared to bromoacetone, have made it a target compound for environmental and atmospheric chemistry research [2]. Studies investigating the natural formation of haloacetones in salt lakes have specifically included measurements of the Henry's law constants, rate constants for hydrolysis, and UV-spectra for both bromoacetone and 1,1-dibromoacetone [2]. This underscores its value as a specific molecular probe for understanding halogen cycling in the environment, where its differentiated kinetic and photochemical properties provide distinct data points.

Synthesis of Fluorinated Building Blocks via Halogen Exchange

The reactivity of 1,1-dibromoacetone with fluorinating agents like sulfur tetrafluoride has been investigated, demonstrating its potential as a precursor to 1,3-dihalo-2,2-difluoropropanes and related fluorinated compounds [3]. This application leverages the presence of two bromine atoms on a single carbon for specific halogen exchange reactions, a transformation that would yield different products if attempted with a regioisomer like 1,3-dibromoacetone or a monohalogenated analog.

Internal Standard or Reference Compound for α,α-Dihaloketone Analysis

Given its well-defined and distinct physicochemical properties—a boiling point of 186.1°C and a density of 2.118 g/cm³—1,1-dibromoacetone can serve as a reliable reference standard for the identification and quantification of α,α-dihalogenated ketones in complex mixtures using techniques like GC-MS or HPLC [4]. Its unique retention time, directly linked to its quantifiably different boiling point, makes it an unambiguous marker, unlike more volatile or less stable analogs.

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